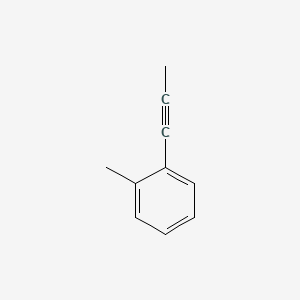

Benzene, 1-methyl-2-(1-propynyl)-

Übersicht

Beschreibung

It is a derivative of benzene, where a methyl group and a propynyl group are attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-methyl-2-(1-propynyl)- can be achieved through several methods. One common approach involves the alkylation of toluene (methylbenzene) with propyne (methylacetylene) in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of Benzene, 1-methyl-2-(1-propynyl)- may involve large-scale alkylation processes using advanced catalytic systems. These processes are designed to maximize yield and purity while minimizing by-products and waste. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Table 1: Reaction Pathway Energetics

| Step | Energy (kJ/mol) | Description |

|---|---|---|

| Reactants (C₆H₆ + CH₃CC- ) | 0 | Initial state |

| Intermediate (i1 ) | -208 | Propynyl addition to benzene ring |

| Transition State (ts2 ) | +44 | Tight TS for H elimination |

| Product (C₆H₅CCCH₃ + H- ) | -305 | Final state with restored aromaticity |

This pathway is exoergic (-305 kJ/mol) and viable in cold molecular clouds due to negligible activation barriers .

Reactivity in Substitution and Elimination

The propynyl group enhances electrophilic substitution on the benzene ring:

-

Halogenation : Reacts with bromine (Br₂) under FeBr₃ catalysis to form 1-methyl-2-(1-propynyl)-4-bromobenzene .

-

Nitration : Generates nitro derivatives when treated with HNO₃/H₂SO₄, though regioselectivity depends on substituent effects .

Table 2: Common Reaction Conditions

| Reaction Type | Reagents/Conditions | Major Product |

|---|---|---|

| Halogenation | Br₂, FeBr₃, 25°C | Brominated derivative at para position |

| Nitration | HNO₃, H₂SO₄, 50°C | Nitro-substituted isomer |

| Hydrogenation | H₂, Pd/C, 100°C | Saturated propyl derivative |

Catalytic and Thermal Transformations

Computational studies identify competing pathways:

-

Thermal decomposition of i1 produces indene (C₉H₈) at high temperatures (>1200 K), but this is kinetically disfavored in low-energy environments .

-

Hydrogen migration from i1 to form iso-structural intermediates is precluded by high energy barriers (>148 kJ/mol) .

Astrophysical Implications

The reaction between 1-propynyl radicals and benzene is critical in interstellar chemistry:

-

Rate Constant : Temperature-dependent rate constant at 10 K .

-

Detectability : 1-phenyl-1-propyne’s dipole moment (0.48 Debye) makes it a candidate for radioastronomical detection in cold clouds like TMC-1 .

Biological and Environmental Relevance

While primarily studied in abiotic contexts, derivatives of this compound have been tentatively linked to microbial metabolism:

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Starting Material for Organic Synthesis

Benzene, 1-methyl-2-(1-propynyl)- is widely used as a precursor in the synthesis of more complex organic molecules. Its structure allows for various chemical reactions, including electrophilic substitution and radical reactions, making it valuable in the development of new compounds.

Reactions and Transformations

The compound can undergo several types of reactions:

- Oxidation : Converts to carboxylic acids or ketones using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

- Reduction : The propynyl group can be reduced to a propyl group through catalytic hydrogenation.

- Substitution : Electrophilic substitution can lead to the formation of various substituted derivatives, expanding its utility in synthetic chemistry.

Biological Applications

Studies on Enzyme Interactions

Research indicates that Benzene, 1-methyl-2-(1-propynyl)- can be utilized in biological studies focusing on enzyme interactions and metabolic pathways. Its ability to mimic natural substrates makes it a candidate for exploring enzyme kinetics and mechanisms.

Pharmaceutical Research

The compound is being investigated for potential pharmaceutical applications, particularly in drug development and delivery systems. Its unique structure may contribute to the design of novel therapeutic agents targeting specific biological pathways.

Industrial Applications

Production of Specialty Chemicals

In industrial settings, Benzene, 1-methyl-2-(1-propynyl)- is employed in the production of specialty chemicals and materials. Its reactivity allows it to serve as an intermediate in the manufacture of various chemical products, enhancing the efficiency of industrial processes.

Environmental Studies

Assessment of Chemical Persistence

Recent studies have focused on the persistence and mobility of organic compounds like Benzene, 1-methyl-2-(1-propynyl)- in environmental contexts. Investigations into its behavior in water systems have provided insights into its potential impact on ecosystems and human health .

Case Studies

Wirkmechanismus

The mechanism by which Benzene, 1-methyl-2-(1-propynyl)- exerts its effects depends on the specific reaction or applicationThese interactions can involve various pathways, such as enzyme catalysis, receptor binding, and chemical transformations .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzene, 1-methyl-2-(2-propenyl)-: Similar structure but with a propenyl group instead of a propynyl group.

Benzene, (2-methyl-1-propenyl)-: Another derivative with a different alkyl group attached to the benzene ring.

Uniqueness

Benzene, 1-methyl-2-(1-propynyl)- is unique due to the presence of the propynyl group, which imparts distinct chemical properties and reactivity compared to other benzene derivatives. This uniqueness makes it valuable for specific applications and research studies .

Biologische Aktivität

Benzene, 1-methyl-2-(1-propynyl)- (CAS No. 57497-13-9), is an aromatic compound with significant biological activity. Understanding its biochemical interactions and potential health impacts is essential for both scientific research and public health considerations. This article explores the biological activity of this compound, including its mechanisms of action, metabolic pathways, and relevant case studies.

- Chemical Formula : CH

- Molar Mass : 130.19 g/mol

- Structure : The compound features a propynyl group attached to a methyl-substituted benzene ring.

Benzene derivatives, including 1-methyl-2-(1-propynyl)-, exhibit various mechanisms of action at the molecular level:

- Enzyme Interaction : The compound may interact with specific enzymes involved in metabolic processes. For instance, it can influence cytochrome P450 enzymes, which play a crucial role in drug metabolism and the activation of procarcinogens .

- Genotoxic Effects : Studies have indicated that benzene compounds can cause DNA damage through the formation of reactive oxygen species (ROS). These ROS can lead to oxidative stress and subsequent mutagenic effects .

- Cellular Effects : Benzene derivatives are known to disrupt normal cellular functions. For example, they can interfere with cell cycle regulation and apoptosis, leading to potential carcinogenic outcomes .

Absorption, Distribution, Metabolism, and Excretion (ADME)

- Absorption : Benzene compounds are readily absorbed through various physiological routes, including inhalation and dermal exposure. Mean absorption rates range from 50% to 80% following inhalation .

- Distribution : Once absorbed, benzene is distributed throughout the body, with higher concentrations found in lipid-rich tissues such as the liver and brain due to its lipophilic nature .

- Metabolism : The primary metabolic pathway involves oxidation by cytochrome P450 enzymes to form benzene oxide, which can further be converted into phenolic metabolites associated with toxicity .

- Excretion : Metabolites are primarily excreted via urine; however, some may accumulate in tissues leading to long-term effects.

Case Study 1: Occupational Exposure

A study highlighted the risks associated with occupational exposure to benzene derivatives among workers in chemical industries. It demonstrated a correlation between exposure levels and increased incidence of hematological malignancies such as leukemia .

| Exposure Level (ppm) | Additional Lifetime Leukemias per 100,000 Population |

|---|---|

| 1 | 2 |

| 0.1 | 0.2 |

Case Study 2: Environmental Impact

Research on environmental exposure to benzene compounds has shown that even low-level exposure can lead to significant health risks due to their mutagenic properties. Longitudinal studies have tracked populations near industrial sites revealing increased cancer rates correlated with ambient benzene levels .

Eigenschaften

IUPAC Name |

1-methyl-2-prop-1-ynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10/c1-3-6-10-8-5-4-7-9(10)2/h4-5,7-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXKBMXXRLARKSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC1=CC=CC=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00206106 | |

| Record name | Benzene, 1-methyl-2-(1-propynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00206106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57497-13-9 | |

| Record name | Benzene, 1-methyl-2-(1-propynyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057497139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-methyl-2-(1-propynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00206106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.